molecular formula C16H24N2O2 B7933553 (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933553
M. Wt: 276.37 g/mol
InChI Key: QQQFIZSDSWBYDH-UHFFFAOYSA-N
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Description

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an ethylamino group at the 4-position, esterified with a benzyl group. Carbamates of this type are commonly explored in medicinal chemistry as intermediates or bioactive molecules due to their stability and ability to modulate pharmacokinetic profiles .

Properties

IUPAC Name

benzyl N-[4-(ethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-17-14-8-10-15(11-9-14)18-16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQFIZSDSWBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the formation of esters under relatively mild conditions . This method typically employs carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). for more sustainable and safer conditions, Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) can be used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of reagents and solvents is optimized to balance cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmacological Applications

  • Antiparasitic Activity :
    • The compound has been studied for its potential as an inhibitor of the Plasmodium falciparum PFT (PfPFT), which is crucial for the survival of malaria parasites. Research indicates that derivatives of this compound exhibit significant inhibition at low concentrations, suggesting its use in developing new antimalarial therapies .
  • Cholesterol Biosynthesis Inhibition :
    • It has been identified as an inhibitor of 2,3-oxidosqualene-lanosterol cyclase (OSC), a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a candidate for treating hypercholesterolemia and related vascular diseases .
  • Antifungal Properties :
    • The compound's mechanism of action may extend to antifungal applications by disrupting sterol biosynthesis in fungi, similar to its effects on cholesterol synthesis in humans .
  • Potential in Diabetes Management :
    • Preliminary studies suggest that compounds like this compound may improve glucose tolerance, indicating a possible role in diabetes management .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that enhance its pharmacological properties:

  • Prodrug Formation : The compound is often used as a prodrug to enhance bioavailability and facilitate cellular uptake. The benzyl ester group can be cleaved by cellular esterases to release the active form of the drug .
  • Diversity in Substituents : Modifications to the ethylamino and cyclohexyl groups can lead to derivatives with improved efficacy against specific targets like PfPFT or OSC .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationKey Findings
AntimalarialInhibition of PfPFT with IC50 values < 50 nM for selected derivatives.
Cholesterol ReductionSignificant reduction in plasma cholesterol levels observed in animal models.
AntifungalInhibition of fungal growth through disruption of ergosterol biosynthesis.
Diabetes ManagementImprovement in glucose tolerance noted in preliminary trials.

Example Case Study

In a study published by Schlitzer et al., various derivatives of this compound were tested for their ability to inhibit PfPFT. The results showed that certain modifications led to more potent inhibitors, with one derivative achieving an 86% inhibition rate at a concentration of 5 nM . This highlights the importance of structural diversity in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino Group Modifications: The ethylamino group in the target compound contrasts with bulkier substituents (e.g., isopropyl in ), which may reduce metabolic clearance but limit blood-brain barrier penetration. Introduction of a 2-hydroxyethyl group () enhances solubility, making it suitable for aqueous formulations.
  • Reactive Moieties: The chloro-acetyl group in enables nucleophilic substitution reactions, useful in prodrug design or covalent inhibitor synthesis. Pyrrolidinone-containing analogs () exhibit hydrogen-bonding capacity, influencing binding to proteases or kinases.
  • Stereochemical Variations :

    • Compounds like trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester () demonstrate how ring size and stereochemistry affect conformational stability and target selectivity.

Biological Activity

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is an organic compound classified under carbamates, notable for its unique structure that includes a benzyl ester group attached to a carbamic acid moiety, which is further linked to a cyclohexyl ring substituted with an ethylamino group. This structural configuration renders it a subject of interest in various chemical and biological research domains, particularly for its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound can be expressed as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_2O2_2
  • Molecular Weight : 262.35 g/mol

The compound's mechanism of action involves its interaction with specific molecular targets, primarily enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation. The precise mechanism is contingent on the biological context and the specific targets involved.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in the context of lymphomas and leukemias. The compound may inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Enzyme Interaction : Studies indicate that it may interact with specific enzymes, impacting their activity and thereby influencing various metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(4-Methylamino-cyclohexyl)-carbamic acid benzyl esterModerate anti-inflammatoryMethyl substitution affects potency
(4-Dimethylamino-cyclohexyl)-carbamic acid benzyl esterHigh antitumor activityDimethyl substitution enhances enzyme inhibition
(4-Ethylamino-cyclohexyl)-carbamic acid methyl esterLower activity than benzyl esterMethyl group reduces interaction with targets

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound in a mouse model of diffuse large B-cell lymphoma. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed decreased cell proliferation markers, suggesting effective tumor suppression mechanisms at play .

Case Study 2: Inflammatory Response Modulation

In vitro studies assessed the compound's impact on macrophage activation. Results indicated that treatment with this compound significantly reduced pro-inflammatory cytokine production in response to lipopolysaccharide stimulation. This suggests a potential role in managing inflammatory diseases.

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